molecular formula C10H12Cl2N2S B1378104 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride CAS No. 1384429-73-5

2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride

Cat. No.: B1378104
CAS No.: 1384429-73-5
M. Wt: 263.19 g/mol
InChI Key: XGLIPYJNKVTCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride is a chemical compound that features an azetidine ring fused with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates . This approach yields functionalized 3-substituted 3-(acetoxymethyl)azetidines.

Industrial Production Methods

the principles of green chemistry and cost-effective synthesis are often applied to scale up production processes for similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: It may be explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and benzothiazole moiety may facilitate binding to specific sites, leading to biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride is unique due to its specific structural features, which combine the azetidine ring with the benzothiazole moiety. This combination may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(azetidin-3-yl)-1,3-benzothiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLIPYJNKVTCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC3=CC=CC=C3S2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.